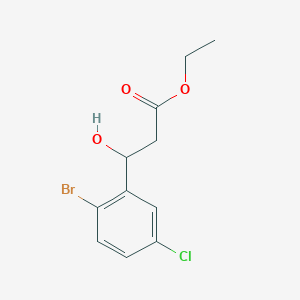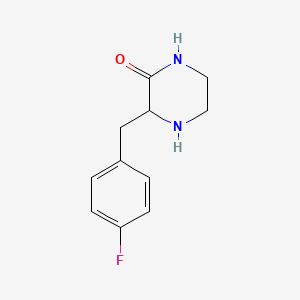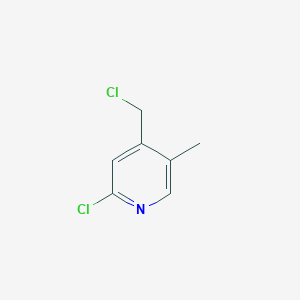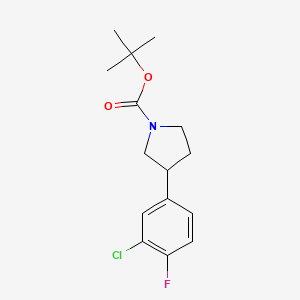
1-Boc-3-(3-chloro-4-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(3-chloro-4-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro-fluorophenyl group, and a pyrrolidine ring.
Preparation Methods
The synthesis of 1-Boc-3-(3-chloro-4-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Protection with Boc Group: The Boc protecting group is introduced to protect the nitrogen atom during subsequent synthetic steps.
Chemical Reactions Analysis
1-Boc-3-(3-chloro-4-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-(3-chloro-4-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules, including potential drug candidates.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Boc-3-(3-chloro-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring and the chloro-fluorophenyl group contribute to its binding affinity and selectivity towards these targets . The compound can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .
Comparison with Similar Compounds
1-Boc-3-(3-chloro-4-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(3-chlorophenyl)pyrrolidine: Lacks the fluorine substituent, which may affect its biological activity and selectivity.
1-Boc-3-(4-fluorophenyl)pyrrolidine: Lacks the chlorine substituent, which may also influence its properties.
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine: Contains an additional chlorine substituent, which may enhance its potency but also increase its toxicity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between potency and selectivity .
Properties
Molecular Formula |
C15H19ClFNO2 |
|---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
tert-butyl 3-(3-chloro-4-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-13(17)12(16)8-10/h4-5,8,11H,6-7,9H2,1-3H3 |
InChI Key |
QWZBAAPNEOPSJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13681047.png)
![1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681048.png)

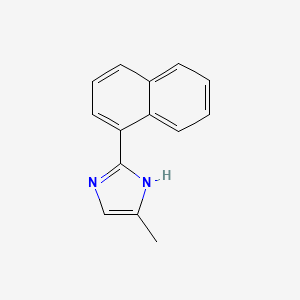
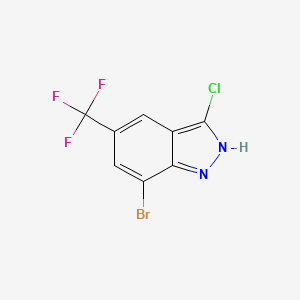
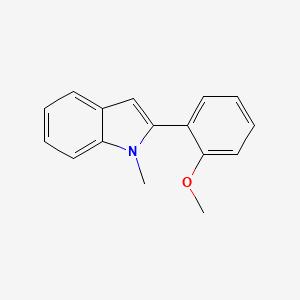
![1-Boc-3-[dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13681085.png)
![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)
![2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13681106.png)
